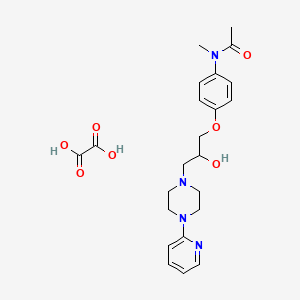

Oxalate de N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)pipérazin-1-yl)propoxy)phényl)-N-méthylacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate is a useful research compound. Its molecular formula is C23H30N4O7 and its molecular weight is 474.514. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C23H30N4O7

- CAS Number : 1179394-49-0

- Molecular Weight : 462.51 g/mol

This compound features a piperazine ring, which is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Anticancer Activity

Research has indicated that compounds similar to N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperazine moieties can inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

Compounds with similar structures have demonstrated antibacterial and antifungal activities. The presence of the piperazine and pyridine groups enhances their interaction with microbial targets, making them effective against strains such as Staphylococcus aureus and Escherichia coli. In vitro assays have shown that these compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways .

Enzyme Inhibition

There is growing interest in the enzyme inhibitory potential of this compound class. For example, studies have highlighted their ability to inhibit acetylcholinesterase and urease, which are crucial targets for treating conditions like Alzheimer's disease and urinary tract infections . The structure-activity relationship (SAR) analyses suggest that modifications to the piperazine ring can significantly enhance inhibitory potency.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated a series of piperazine-based compounds for their anticancer activity against different cell lines. The results indicated that modifications to the hydroxyl group significantly influenced cytotoxicity, suggesting that N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate could be a promising candidate for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing derivatives of this compound and assessing their antimicrobial properties using disc diffusion methods. The findings revealed that several derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Mécanisme D'action

Target of Action

The primary target of this compound is the collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability .

Mode of Action

The compound interacts with its target, collagen prolyl 4-hydroxylases, and inhibits their activity . This inhibition results in a decrease in the formation of 4-hydroxyproline, thereby affecting the stability of collagen .

Biochemical Pathways

The compound’s action affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, the compound disrupts the formation of 4-hydroxyproline . This disruption leads to a decrease in the stability of collagen, which is a critical component of the extracellular matrix and plays a vital role in tissue and organ structure .

Result of Action

The compound’s action results in a significant reduction in the stability of collagen . This reduction could potentially lead to a decrease in fibrosis, given that excessive collagen deposition characterizes fibrotic diseases . Indeed, the compound has been found to exhibit anti-fibrotic activity .

Activité Biologique

N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate, also known as DB08543, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Compound Overview

- Chemical Structure : The compound features a pyridinylpiperazine skeleton, which is characteristic of many pharmacologically active compounds. Its molecular formula is C24H33N3O2, with a molecular weight of approximately 395.54 g/mol.

- Drug Classification : It falls under the category of small organic molecules and has been classified as an experimental compound with no current clinical approvals.

The biological activity of N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate is primarily attributed to its interaction with various biological targets:

- CYP450 Enzymes : The compound is a substrate for several cytochrome P450 enzymes (CYP450 2D6, CYP450 3A4), indicating its potential for drug-drug interactions and metabolic pathways that could affect its efficacy and safety profile .

- P-glycoprotein Interaction : It has been identified as a substrate and inhibitor of P-glycoprotein, which plays a crucial role in drug absorption and distribution .

- hERG Inhibition : The compound exhibits strong inhibition of the hERG potassium channel, which is significant for cardiac safety assessments .

Biological Activity and Pharmacological Effects

Research has indicated various biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that compounds within the same class (pyridinylpiperazines) demonstrate antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, particularly in relation to kidney disease where oxalate crystals can induce inflammation through inflammasome activation . This suggests potential therapeutic applications in managing conditions like chronic kidney disease (CKD).

In Vitro Studies

- Oxalate Crystallization Inhibition : Research has shown that certain derivatives can inhibit calcium oxalate crystallization, which is critical in preventing kidney stone formation. This property may be beneficial in treating patients with hyperoxaluria .

- Inflammasome Activation : Studies have demonstrated that elevated plasma oxalate levels can activate the NLRP3 inflammasome, leading to renal inflammation. Compounds that inhibit this pathway could mitigate renal damage associated with CKD .

Clinical Implications

While there are no current clinical trials specifically targeting N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate, its structural analogs have been investigated for their therapeutic potential in various conditions such as:

- Neurological Disorders : Given the compound's ability to cross the blood-brain barrier, it may have implications for treating neurological disorders .

- Cardiovascular Safety : The hERG inhibition profile necessitates further investigation into the cardiovascular safety of this compound before clinical application .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]-N-methylacetamide;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3.C2H2O4/c1-17(26)23(2)18-6-8-20(9-7-18)28-16-19(27)15-24-11-13-25(14-12-24)21-5-3-4-10-22-21;3-1(4)2(5)6/h3-10,19,27H,11-16H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENKHIPOEFGOFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.